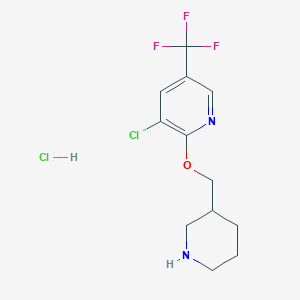

3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride

Description

3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a heterocyclic compound featuring a pyridine core substituted with chlorine at position 3, a trifluoromethyl group at position 5, and a piperidin-3-ylmethoxy group at position 2. The hydrochloride salt enhances its stability and solubility for pharmaceutical or agrochemical applications . Its molecular formula is C₁₂H₁₄Cl₂F₃N₂O, with a molecular weight of 317.14 g/mol .

Properties

IUPAC Name |

3-chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClF3N2O.ClH/c13-10-4-9(12(14,15)16)6-18-11(10)19-7-8-2-1-3-17-5-8;/h4,6,8,17H,1-3,5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSVZBQZYJJGSOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a synthetic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a trifluoromethyl group and a piperidine moiety. This compound has garnered attention in pharmaceutical research for its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄ClF₃N₂O·ClH |

| Molecular Weight | 331.162 g/mol |

| CAS Number | 1417793-17-9 |

| MDL Number | MFCD22631682 |

| Purity | >97% |

| Storage Temperature | Ambient |

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential applications in treating various diseases.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this pyridine derivative exhibit significant antimicrobial properties. For instance, derivatives of pyridine have shown activity against various strains of bacteria and fungi, including resistant strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways.

Antiviral Properties

Research has also highlighted the potential antiviral effects of pyridine derivatives. Compounds with similar structures have demonstrated efficacy against viruses such as HIV and influenza, showing promise in inhibiting viral replication and enhancing host immune response.

Anticancer Activity

Pyridine derivatives are being investigated for their anticancer properties. In vitro studies have reported that certain compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and disrupt cancer cell metabolism. The selectivity index of these compounds suggests they may target cancer cells more effectively than normal cells.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited an EC50 value of less than 10 nM against specific bacterial strains, indicating potent antimicrobial activity .

- Antiviral Activity Assessment : In another research article, a compound structurally similar to this compound showed significant antiviral activity with an EC50 value ranging from 3.43 to 11.8 nM against resistant HIV strains .

- Cancer Cell Line Studies : A recent investigation into the anticancer effects revealed that certain pyridine derivatives had IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil, indicating enhanced efficacy against cancer cell lines such as MCF-7 and MDA-MB-231 .

Scientific Research Applications

3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C₁₂H₁₄ClF₃N₂O·ClH and a molecular weight of approximately 331.16 g/mol . The compound features a pyridine ring substituted with a chloro group, a trifluoromethyl group, and a piperidin-3-ylmethoxy group. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, while the piperidine moiety may contribute to its pharmacological properties.

Scientific Research Applications

Information on the specific scientific research applications of this compound (3-Cl-Pyp-OMe-TMF-Pyr HCl) is currently limited. However, its potential applications span several fields:

- Pharmaceutical Research: It can be utilized in drug discovery as a building block for synthesizing new pharmaceutical compounds.

- Agrochemicals: It can be employed in the development of new pesticides or herbicides.

- Material Science: It can be used as a precursor in the synthesis of novel materials with specific properties.

These applications highlight the compound's significance in both research and industry. Interaction studies involving this compound have been limited but suggest potential interactions with various biological targets.

Reactivity

The reactivity of this compound can be characterized by several key reactions:

- Nucleophilic substitution: The chlorine substituent can be readily displaced by various nucleophiles.

- Cross-coupling reactions: The chloro group can participate in metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents.

- Piperidine modification: The piperidine moiety can be modified to introduce additional functionality.

These reactions highlight the compound's versatility in synthetic organic chemistry.

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Chloro-5-trifluoromethylpyridine | Chlorine and trifluoromethyl substitutions | Antimicrobial | Lacks piperidine moiety |

| 4-Piperidinylbenzylamine | Piperidine ring present | Neuroactive | No trifluoromethyl group |

| 3-Trifluoromethylpyridine | Trifluoromethyl group only | Limited activity | No piperidine or chlorine |

| This compound | Chlorine, trifluoromethyl, and piperidinyl groups | The presence of both the piperidinyl and trifluoromethyl groups in this compound distinguishes it from these compounds, potentially enhancing its biological activity and application scope. | Combination of structural features may enhance activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to a family of trifluoromethylpyridine derivatives. Key structural analogues include:

Physicochemical Properties

Q & A

Q. What are the key synthetic routes for preparing 3-Chloro-2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride, and what critical reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Chlorination of the pyridine ring followed by trifluoromethyl group introduction (e.g., via halogen exchange or radical trifluoromethylation) .

- Step 2 : Introduction of the piperidin-3-ylmethoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Critical Conditions : Use anhydrous solvents to prevent hydrolysis, controlled temperature to avoid side reactions (e.g., over-chlorination), and inert atmosphere for moisture-sensitive intermediates .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS; purify intermediates via column chromatography or recrystallization .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer :

- Storage : Store in airtight containers at 2–8°C in a dry environment to avoid hygroscopic degradation .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation; use wet cleaning methods for spills .

- Stability : The compound is stable under inert gas but may degrade upon prolonged exposure to light or moisture. Conduct stability studies using accelerated aging tests (40°C/75% RH) .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural Confirmation : Use and NMR to verify substituent positions and purity (e.g., NMR peaks for piperidine protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry : HRMS (ESI) for exact mass determination (e.g., observed [M+H] should match theoretical ±2 ppm) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is typical for research-grade material .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and piperidine groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Trifluoromethyl Group : The -CF₃ group is electron-withdrawing, activating the pyridine ring for nucleophilic substitution at the 2- and 6-positions. Use Suzuki-Miyaura coupling with Pd catalysts (e.g., Pd(PPh₃)₄) to introduce aryl/heteroaryl groups .

- Piperidine Methoxy Group : The piperidine’s basicity can be modulated by protonation, affecting solubility in polar solvents. Perform pH-dependent kinetic studies to optimize reaction rates .

Q. What computational strategies can predict the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of target receptors (e.g., serotonin or dopamine transporters). The piperidine moiety may form hydrogen bonds with Asp/Glu residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Cl with Br or modify the piperidine ring) and test in vitro assays (e.g., IC₅₀ against kinase targets) .

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., uniform cell lines, assay conditions). Address outliers via orthogonal validation (e.g., SPR vs. fluorescence polarization) .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary between studies, and how can this be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.